N-(3,4-dichlorobenzyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
Overview
Description
N-(3,4-dichlorobenzyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide, also known as DCBQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential applications in the field of scientific research, particularly in the area of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and protect against oxidative stress. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential to treat inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dichlorobenzyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its high potency and specificity. It has been shown to have a strong inhibitory effect on various enzymes and proteins, making it a useful tool for studying cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3,4-dichlorobenzyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as to investigate its potential as a combination therapy with other anticancer agents. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of this compound in inflammation, as well as to investigate its potential as a treatment for inflammatory diseases. Finally, further studies are needed to investigate the potential toxicity of this compound and to develop methods for minimizing its toxicity in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have various applications in the field of biochemistry and pharmacology, particularly as an anticancer agent and as a treatment for inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as to investigate its potential toxicity and develop methods for minimizing its toxicity in lab experiments.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has been found to have various applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been studied for its potential as an anticancer agent, as well as for its ability to inhibit the growth of bacteria and viruses. This compound has also been shown to have antioxidant properties and has been studied for its potential to protect against oxidative stress.
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2/c1-2-31-18-10-8-17(9-11-18)24-14-20(19-5-3-4-6-23(19)29-24)25(30)28-15-16-7-12-21(26)22(27)13-16/h3-14H,2,15H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSMXKBHPWKLLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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